1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine

Description

Properties

Molecular Formula |

C13H19FN2O2S |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

1-ethylsulfonyl-4-[(2-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C13H19FN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 |

InChI Key |

KFILBGUUHHQHGV-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 2-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding amines.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antihistamine properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as depression, schizophrenia, and infections.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine can be compared with other piperazine derivatives, such as:

1-(4-Fluorobenzyl)piperazine: Similar structure but lacks the ethylsulfonyl group, which may result in different biological activities.

1-(Ethylsulfonyl)piperazine: Lacks the 2-fluorobenzyl group, which may affect its binding affinity and specificity for certain targets.

4-(2-Fluorobenzyl)piperazine: Lacks the ethylsulfonyl group, which may influence its solubility and reactivity.

The unique combination of the ethylsulfonyl and 2-fluorobenzyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the piperazine class, which has been associated with various pharmacological effects, including antipsychotic, antidepressant, and anti-inflammatory properties.

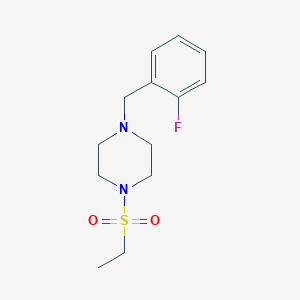

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an ethylsulfonyl group and a fluorobenzyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Piperazine derivatives are known to modulate serotonin (5-HT) and dopamine receptors, which play crucial roles in mood regulation and psychotropic effects. The incorporation of the fluorobenzyl group may enhance receptor affinity and selectivity.

Pharmacological Effects

- Antidepressant Activity : Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is often linked to these effects.

- Antipsychotic Properties : Similar compounds have shown efficacy in treating symptoms of schizophrenia by acting on dopaminergic pathways.

- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, including this compound:

- Study on Antidepressant Activity : A study demonstrated that a related piperazine compound significantly reduced depression-like behaviors in rodent models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain .

- Antipsychotic Activity : Research indicated that certain piperazine derivatives could effectively reduce hyperactivity in animal models, suggesting potential antipsychotic properties. These effects were attributed to dopamine D2 receptor antagonism .

- Inhibition of Inflammatory Markers : Another investigation revealed that piperazine compounds could inhibit the production of inflammatory markers such as TNF-alpha and IL-6 in vitro, highlighting their potential use in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.